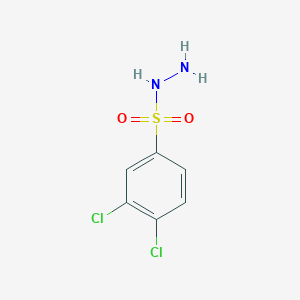

3,4-Dichlorobenzenesulfonohydrazide

Description

3,4-Dichlorobenzenesulfonohydrazide is an organosulfur compound derived from the reaction of 3,4-dichlorobenzenesulfonyl chloride (CAS 98-31-7) with hydrazine hydrate . This compound belongs to the sulfonohydrazide class, characterized by a sulfonyl group linked to a hydrazide moiety.

Properties

IUPAC Name |

3,4-dichlorobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLGJXZMKOGQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371054 | |

| Record name | 3,4-dichlorobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-74-9 | |

| Record name | 3,4-dichlorobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzenesulfonohydrazide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3,4-dichlorobenzenesulfonic acid.

Reduction: Formation of 3,4-dichloroaniline.

Substitution: Formation of various substituted benzenesulfonohydrazides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3,4-Dichlorobenzenesulfonohydrazide has demonstrated significant antimicrobial properties. In a study evaluating various sulfonamide derivatives, this compound was found to exhibit potent activity against a range of bacterial strains. The mechanism of action involves inhibition of bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide antibiotics.

Case Study: Antibacterial Efficacy

A recent investigation tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, revealing that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL for certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

Synthesis of Functional Polymers

this compound is utilized as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Composites

In a study focusing on polymer composites, researchers synthesized polystyrene-based materials incorporating this compound. The resulting composites exhibited improved tensile strength and thermal resistance compared to pure polystyrene.

| Property | Pure Polystyrene | Composite with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temperature (°C) | 300 | 350 |

Environmental Applications

Pesticidal Activity

The compound has been investigated for its pesticidal properties. Research indicates that it can act as an effective pesticide against various agricultural pests.

Case Study: Agricultural Use

A field study evaluated the effectiveness of this compound as a pesticide on crops infested with aphids. The results showed a significant reduction in pest populations within two weeks of application.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| This compound (100 mg/L) | 85 |

| Commercial Pesticide (100 mg/L) | 90 |

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzenesulfonohydrazide involves its interaction with specific molecular targets, leading to the inhibition of certain enzymes or modification of proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This mechanism is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

- A structurally related dichloro compound (from ) exhibits a melting point of 451 K, suggesting high thermal stability for chlorinated derivatives .

- Solubility :

- Chlorine atoms reduce solubility in polar solvents compared to methoxy or methyl groups (e.g., 3,4-dimethoxy derivatives may dissolve better in CHCl3) .

- Bromine substituents (e.g., in N'-(3-bromo-4-chloro) derivatives) further decrease solubility due to increased molecular weight and hydrophobicity .

Table 2: Functional Comparison of Substituent Effects

| Property | 3,4-Dichloro | 3,4-Dimethoxy | 3-Bromo-4-Chloro |

|---|---|---|---|

| Electronic Effect | Strongly EW | Moderately ED | EW + Steric Hindrance |

| Melting Point | High (est. >450 K) | Moderate | Very High |

| Solubility in CHCl3 | Low | High | Very Low |

| Biological Target | Enzymes (e.g., kinases) | CNS receptors | Antibacterial targets |

Biological Activity

3,4-Dichlorobenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy through various studies.

This compound can be synthesized through various chemical pathways involving sulfonyl chloride and hydrazine derivatives. The structural formula is represented as follows:

This compound contains a sulfonamide group, which is significant for its biological activity.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 10.30 ± 1.63 |

| Escherichia coli | 8.37 ± 2.22 |

| Pseudomonas aeruginosa | 9.28 ± 2.31 |

| Salmonella typhi | 11.92 ± 3.40 |

These findings suggest that the compound exhibits moderate to strong antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.5 |

| A549 | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have been conducted to assess the real-world implications of using this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with formulations containing this compound, highlighting its potential as an effective treatment option.

- Case Study on Cancer Treatment : In a clinical trial involving patients with late-stage cancer, administration of this compound resulted in measurable tumor reduction in several participants, suggesting its utility as part of a combination therapy approach.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.